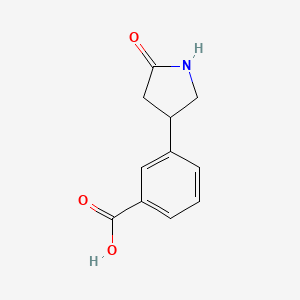

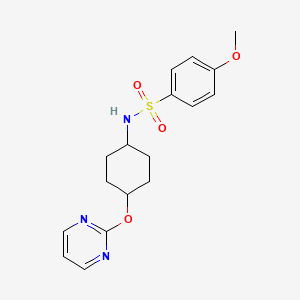

![molecular formula C14H14N2OS B2413361 4-Benzylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one CAS No. 898444-06-9](/img/structure/B2413361.png)

4-Benzylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-Benzylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one” is a derivative of pyrazolopyridine . Pyrazolopyridine derivatives are known to have a GLP-1 receptor agonist effect .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a method to synthesize novel 4-cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione by the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile with morpholine through Dimroth rearrangement has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been described. For example, the reaction of the amino-carboxamide with diethylmalonate, triethyl orthoformate, and cycloalkanones afforded the corresponding fused pyrimidine heterocycles .Aplicaciones Científicas De Investigación

Structural Characterization and Polymorphism

One study focused on the structural characterization of benzylsulfanyl pyrimidinone derivatives, highlighting their crystallization in polymorphic forms and detailing the molecular interactions and hydrogen bonding patterns within their crystal structures. This research sheds light on the fundamental properties that could influence the compound's behavior in further applications (Glidewell, Low, Marchal, & Quesada, 2003).

Antimicrobial Activities

Another aspect of research has been the exploration of benzylsulfanyl pyrimidinone derivatives for their antimicrobial properties. Compounds synthesized from benzylsulfanyl pyrimidinones have been evaluated for their antibacterial and antifungal activities, showing promise in the fight against microbial resistance. For instance, certain synthesized tricyclic compounds exhibited significant anti-bacterial and anti-fungal activities, suggesting potential for development into new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Antitumor and Antifolate Activities

Research into the design and synthesis of classical and nonclassical derivatives, including those with benzylsulfanyl groups, has been conducted with the aim of identifying potential antitumor agents and inhibitors of dihydrofolate reductase (DHFR). These studies are crucial for the development of new treatments for cancer and other diseases caused by pathogens with compromised immune systems. Some derivatives were found to be excellent inhibitors of human DHFR, as well as potent inhibitors of the growth of several tumor cells in culture (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Propiedades

IUPAC Name |

4-benzylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c17-14-15-12-8-4-7-11(12)13(16-14)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVWREBHDYLKJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC(=O)N=C2SCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2413283.png)

![7-(3-chloro-4-methylphenyl)-N-(3-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2413287.png)

![Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2413289.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2413290.png)

![6-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2413299.png)

![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2413300.png)